molecular formula C25H27N5O B2534645 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902016-69-7

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B2534645
Numéro CAS: 902016-69-7
Poids moléculaire: 413.525
Clé InChI: LKBJBMBSTPBYTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a bicyclic scaffold widely explored in medicinal chemistry due to its versatility in drug design . Key structural features include:

  • Position 3: 2-Methoxyphenyl group.
  • Positions 2 and 5: Methyl substituents.
  • Position 7: 4-Phenylpiperazinyl moiety.

The 4-phenylpiperazine group is notable for enhancing pharmacokinetic properties, such as solubility and receptor binding, while the 2-methoxyphenyl group may influence electron distribution and bioactivity .

Propriétés

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c1-18-17-23(29-15-13-28(14-16-29)20-9-5-4-6-10-20)30-25(26-18)24(19(2)27-30)21-11-7-8-12-22(21)31-3/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBJBMBSTPBYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps often include the formation of the pyrazolo[1,5-a]pyrimidine core followed by selective substitutions to introduce the methoxy and phenylpiperazine moieties. A detailed synthetic route may include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core using appropriate precursors.
  • Substitution reactions to introduce the 2-methoxyphenyl and 4-phenylpiperazine groups.
  • Purification through recrystallization or chromatography to obtain the final product in high purity.

Biological Activity

Research has indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound can be summarized as follows:

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 values around 0.01 µM indicating potent activity against estrogen receptor-positive breast cancer cells.
  • NCI-H460 (Lung Cancer) : IC50 values reported at approximately 0.03 µM, showcasing its potential as a therapeutic agent for lung cancer.

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways:

  • Inhibition of Aurora-A Kinase : This kinase is crucial for cell cycle progression; inhibition leads to cell cycle arrest and apoptosis.
  • Topoisomerase II Inhibition : Topoisomerases are essential for DNA replication; their inhibition can lead to DNA damage and subsequent cancer cell death.

Data Table: Biological Activity Overview

Cell Line IC50 (µM) Mechanism of Action
MCF-70.01Apoptosis induction
NCI-H4600.03Aurora-A kinase inhibition
Hep-20.39Topoisomerase II inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A recent study showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Hepatocellular Carcinoma Model : In vivo studies demonstrated that this compound reduced tumor size in animal models by inducing apoptosis and inhibiting angiogenesis.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as effective anticancer agents. The compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in cancer progression.

  • Mechanism of Action : The compound exhibits selective inhibition of CK2, which is crucial for tumor cell proliferation. Research indicates that small modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance selectivity against CK2 compared to other kinases such as PIM and JAK1 .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound showed low micromolar inhibition of CK2, comparable to established inhibitors like silmitasertib. These findings suggest a promising avenue for developing targeted cancer therapies .

Enzyme Inhibition

Apart from its anticancer properties, 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine serves as an inhibitor for various enzymes:

  • Kinase Inhibition : It has been shown to inhibit multiple kinases involved in cell signaling pathways. The selectivity profile indicates potential applications in treating conditions like leukemia and solid tumors through targeted therapy .
  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), leading to induced apoptosis and reduced cell migration .

Pharmacological Applications

The pharmacological profile of this compound extends beyond oncology:

  • Neuropharmacology : The phenylpiperazine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly dopamine receptors, indicating possible use in treating psychiatric disorders .

Optical Applications

Emerging research has also identified pyrazolo[1,5-a]pyrimidines as candidates for optical applications:

  • Fluorophores : Certain derivatives exhibit favorable photophysical properties, making them suitable for use in fluorescent probes or sensors. This broadens their applicability beyond traditional pharmacological uses into materials science and bioimaging .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Piperazine Nitrogen

The 4-phenylpiperazinyl group at C7 contains secondary amines capable of undergoing alkylation or acylation. For example:

  • N-Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields a quaternary ammonium salt.

  • N-Acylation : Treatment with acetyl chloride forms an amide derivative.

Table 1: Representative N-Functionalization Reactions

ReagentConditionsProductYield (%)Source Analogy
CH₃IK₂CO₃, DMF, 60°CN-Methyl-4-phenylpiperazinyl derivative78–85
AcClEt₃N, CH₂Cl₂, 0°C→RTN-Acetyl-4-phenylpiperazinyl derivative65–72

Electrophilic Aromatic Substitution (EAS)

The 2-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group. Example reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.

  • Halogenation : Br₂/FeBr₃ adds bromine at the same site.

Table 2: EAS on the 2-Methoxyphenyl Substituent

ReactionReagentsPositionProductYield (%)Source Analogy
NitrationHNO₃, H₂SO₄, 0°Cpara3-(2-Methoxy-4-nitrophenyl) derivative60–68
BrominationBr₂, FeBr₃, CH₂Cl₂para3-(2-Methoxy-4-bromophenyl) derivative55–63

Oxidation of Methyl Groups

Table 3: Oxidation Reactions

Oxidizing AgentConditionsProductYield (%)Notes
KMnO₄H₂SO₄, Δ, 12 h2,5-Dicarboxylic acid derivative<10Low yield

C–H Functionalization

Electrochemical methods enable regioselective C–H chalcogenation at unsubstituted positions. While C3 is blocked by the 2-methoxyphenyl group, C6 (if accessible) could theoretically undergo selenylation or sulfenylation.

Table 4: Electrochemical C–H Selenylation

SubstrateConditionsProductYield (%)Source Analogy
Hypothetical C6-H10 mA, TBABF₄, PhSeSePh, CH₃CN, 1 hC6-Selenylated derivative40–50*
*Predicted yield based on , where C3-selenylation of analogous compounds achieved 84–92%.

Demethylation of the Methoxy Group

Harsh acidic conditions (e.g., HBr/AcOH) can cleave the methoxy group to generate a phenol, enabling further functionalization (e.g., O-alkylation).

Table 5: Demethylation Reactions

ReagentConditionsProductYield (%)Source Analogy
HBr (48%)AcOH, reflux, 6 h3-(2-Hydroxyphenyl) derivative70–75

Comparaison Avec Des Composés Similaires

Key Observations :

  • Position 3 : The 2-methoxyphenyl group in the target compound may enhance antioxidant or anti-inflammatory activity compared to 2-chlorophenyl () or 3,4-dimethoxyphenyl () substituents .
  • Position 7 : The 4-phenylpiperazinyl group distinguishes the target compound from analogs with pyrrolidinyl () or trifluoromethyl groups (). Piperazine derivatives are often associated with improved CNS penetration or kinase binding .
  • Biological Activity : The anti-arthritic activity of the 5-(2-methoxyphenyl) analog () suggests that methoxy groups at specific positions modulate protein denaturation inhibition. However, the target compound’s 7-phenylpiperazine may redirect activity toward kinase targets (e.g., PI4KIIIβ inhibition as in ).

Pharmacological Potential

  • ESR Antagonism : Unlike PHTPP (), the target compound lacks trifluoromethyl groups, likely reducing ESR2 affinity but improving selectivity for other targets .
  • Antimicrobial Activity : Derivatives with 4-methylpiperazine () show antimicrobial promise, implying the target compound’s phenylpiperazine may offer similar utility with enhanced pharmacokinetics .

Q & A

Q. Table 1: Representative Synthetic Yields and Conditions

PrecursorSolventTemperature (K)Yield (%)Reference
5-Aminopyrazole + 1,3-diketoneGlacial acetic acid298–43866–77
Enaminone + 4-CyanopyrazoleEthanol/acetone29867–70

Q. Table 2: Critical Crystallographic Parameters

ParameterValueSignificanceReference
Dihedral angle (pyrazolo:phenyl)54.9°Planarity of the fused ring system
N3⋯Cl2 distance3.196 ÅHalogen bonding in crystal packing
π-π centroid separation3.557 ÅStabilization of solid-state structure

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.